Benzenesulfonyl fluoride

Catalog No.
S579598
CAS No.
368-43-4
M.F
C6H5FO2S
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonyl fluoride

CAS Number

368-43-4

Product Name

Benzenesulfonyl fluoride

IUPAC Name

benzenesulfonyl fluoride

Molecular Formula

C6H5FO2S

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C6H5FO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H

InChI Key

IDIPWEYIBKUDNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)F

Synonyms

benezenesulfonyl fluoride, phenylsulfonylfluoride

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)F

Enzyme Inhibitor

BSF acts as a serine protease inhibitor, meaning it binds and inactivates enzymes that rely on a specific amino acid called serine for their catalytic activity. BSF reacts with the hydroxyl group of the serine residue in the enzyme's active site, forming a covalent bond and blocking the enzyme's function []. This property makes BSF valuable in studying various biological processes involving serine proteases, such as:

  • Cell signaling: Serine proteases play a crucial role in cell signaling pathways. Studying their activity and inhibition with BSF helps researchers understand complex cellular processes [].
  • Blood clotting: BSF can inhibit enzymes involved in blood clotting, making it a valuable tool in research on thrombosis and other blood-related disorders [].
  • Inflammation: Serine proteases are involved in the inflammatory response. BSF can be used to investigate the role of these enzymes in inflammation and test potential anti-inflammatory drugs [].

Important Note

Due to its potential toxicity, BSF should be handled with care and appropriate safety protocols, and its use should be restricted to trained professionals in research laboratories.

Protein Labeling

BSF's ability to covalently bind to serine residues can also be used for protein labeling. By attaching a detectable tag (e.g., fluorescent dye) to BSF, researchers can identify and visualize proteins containing accessible serine residues in complex biological samples []. This technique is valuable for:

  • Protein identification: BSF labeling can be combined with mass spectrometry to identify specific proteins within a mixture [].
  • Protein localization: BSF-conjugated probes can be used to track the movement and localization of proteins within cells [].
  • Protein-protein interactions: BSF labeling can help identify proteins that interact with each other, providing insights into cellular processes [].

Benzenesulfonyl fluoride is an organosulfur compound with the chemical formula C₆H₅SO₂F. It consists of a benzene ring attached to a sulfonyl group (SO₂) and a fluorine atom. This compound is characterized by its stability and reactivity, particularly due to the presence of the sulfur-fluorine bond, which imparts unique chemical properties. Benzenesulfonyl fluoride is often utilized as a reagent in organic synthesis, especially in the development of pharmaceuticals and agrochemicals.

BsF is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation can cause respiratory problems. BsF is also a lachrymator, meaning it induces tear production [].

  • Toxicity: Data on specific toxicity is limited, but it should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
, primarily through its electrophilic nature. Key reactions include:

  • Sulfur Fluoride Exchange (SuFEx): This reaction allows for the transformation of benzenesulfonyl fluoride into other sulfonyl fluorides or related compounds. The high oxidation state of sulfur in this compound makes it resistant to hydrolysis, enhancing its utility in click chemistry applications .
  • Nucleophilic Substitution: The sulfonyl fluoride can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamides or other derivatives .
  • Formation of Sulfonate Esters: Benzenesulfonyl fluoride can react with alcohols or amines to form sulfonate esters, which are valuable intermediates in organic synthesis .

Benzenesulfonyl fluoride exhibits notable biological activity, particularly as an electrophilic warhead in medicinal chemistry. It has been studied for its potential as a:

  • Bactericidal Agent: The compound demonstrates the ability to kill bacteria, making it a candidate for antimicrobial drug development .
  • Protease Inhibitor: It can act as an inhibitor for serine proteases, which are important targets in drug design due to their role in various diseases .

Several methods exist for synthesizing benzenesulfonyl fluoride:

  • Fluorosulfonylation: Direct introduction of the sulfonyl fluoride group onto aromatic compounds using fluorosulfonic acid or sulfur tetrafluoride .
  • Sulfur Fluoride Exchange: Utilizing sulfur fluorides as precursors, benzenesulfonyl fluoride can be generated through SuFEx reactions under mild conditions .
  • Transition-Metal-Catalyzed Processes: These methods involve palladium or copper catalysts to facilitate the conversion of aryl halides into sulfonyl fluorides .

Benzenesulfonyl fluoride finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis and development due to its ability to modify biological targets selectively .
  • Agricultural Chemicals: Employed in the formulation of pesticides and herbicides, leveraging its reactivity to create effective agrochemicals .
  • Material Science: Utilized in polymer chemistry for functionalizing surfaces and enhancing material properties .

Studies on benzenesulfonyl fluoride have focused on its interactions with biological macromolecules:

  • Activity-Based Protein Profiling: The compound has been used as a probe to study the activity of specific proteins, particularly proteases, allowing researchers to map enzyme functions within biological systems .
  • Reactivity with Nucleophiles: Investigations into how benzenesulfonyl fluoride reacts with various nucleophiles have provided insights into its potential applications as a synthetic building block in organic chemistry .

Benzenesulfonyl fluoride shares similarities with several other sulfonyl fluorides and related compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Benzenesulfonyl fluorideC₆H₅SO₂FStable under physiological conditions; versatile electrophile
Sulfuryl fluorideSO₂F₂More reactive; used primarily as a gas
Arylsulfonyl fluoridesArSO₂FDiverse aryl groups; varying reactivity profiles
SulfonamidesRSO₂NH₂Less electrophilic; primarily used for biological applications
Sulfamide derivativesRSO₂NR'R''Similar reactivity; often less stable than sulfonyl fluorides

Benzenesulfonyl fluoride stands out due to its balance of stability and reactivity, making it particularly useful in synthetic organic chemistry and medicinal applications. Its resistance to hydrolysis under physiological conditions further enhances its appeal as a versatile reagent.

XLogP3

1

Boiling Point

203.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (90.7%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

368-43-4

Wikipedia

Benzenesulfonyl fluoride

General Manufacturing Information

Benzenesulfonyl fluoride: INACTIVE

Dates

Modify: 2023-08-15

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